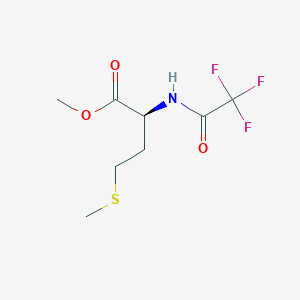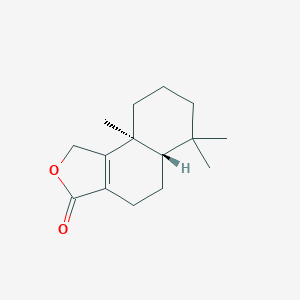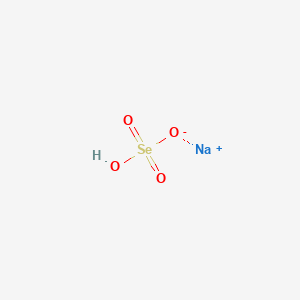
Selenate sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenate sodium is a chemical compound that is used in various scientific research applications. It is a salt of selenic acid and sodium, and it is commonly used as a source of selenium in laboratory experiments. Selenium is an essential trace element that is required for various biochemical and physiological processes in the human body.
Applications De Recherche Scientifique
Selenate sodium is widely used in scientific research applications. It is commonly used as a source of selenium in laboratory experiments. Selenium is an essential trace element that is required for various biochemical and physiological processes in the human body. Selenate sodium is also used in the production of glass, ceramics, and pigments.
Mécanisme D'action
Selenium is an essential trace element that is required for the proper functioning of various enzymes in the human body. Selenate sodium is a source of selenium, and it is converted to selenite in the body. Selenite is then converted to selenocysteine, which is incorporated into various proteins. Selenocysteine is a rare amino acid that is found in various enzymes, including glutathione peroxidase and thioredoxin reductase. These enzymes are involved in various biochemical and physiological processes in the human body.
Effets Biochimiques Et Physiologiques
Selenium is an essential trace element that is required for various biochemical and physiological processes in the human body. It is involved in the production of glutathione, which is a powerful antioxidant that helps to protect cells from damage. Selenium is also involved in the metabolism of thyroid hormones and the immune system. Deficiency of selenium can lead to various health problems, including Keshan disease, Kashin-Beck disease, and infertility.
Avantages Et Limitations Des Expériences En Laboratoire
Selenate sodium is commonly used as a source of selenium in laboratory experiments. It is advantageous because it is readily available and easy to use. It is also relatively inexpensive compared to other sources of selenium. However, selenate sodium has some limitations for lab experiments. It is hygroscopic, which means it absorbs moisture from the air. This can lead to inaccuracies in experiments that require precise measurements. Selenate sodium is also toxic in high doses, which can be a potential hazard in the laboratory.
Orientations Futures
There are several future directions for research on selenate sodium. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the role of selenium in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, research is needed to determine the optimal dosage of selenium for various health benefits and to investigate the potential interactions between selenium and other nutrients.
Méthodes De Synthèse
Selenate sodium can be synthesized by reacting sodium hydroxide with selenic acid. The reaction produces selenate sodium and water. The chemical equation for the reaction is as follows:
NaOH + H2SeO4 → Na2SeO4 + H2O
The resulting selenate sodium is a white crystalline powder that is soluble in water.
Propriétés
Numéro CAS |
10112-94-4 |
|---|---|
Nom du produit |
Selenate sodium |
Formule moléculaire |
H2NaO4Se |
Poids moléculaire |
166.97 g/mol |
Nom IUPAC |
sodium;hydrogen selenate |
InChI |
InChI=1S/Na.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
KFHBCMUZVUZZDF-UHFFFAOYSA-M |
SMILES isomérique |
O[Se](=O)(=O)[O-].[Na+] |
SMILES |
O[Se](=O)(=O)[O-].[Na+] |
SMILES canonique |
O[Se](=O)(=O)[O-].[Na+] |
Numéros CAS associés |
13410-01-0 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



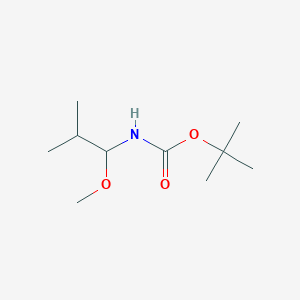
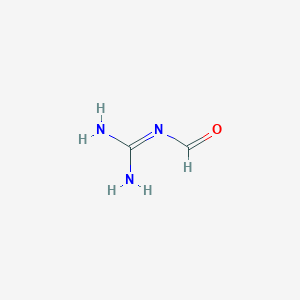
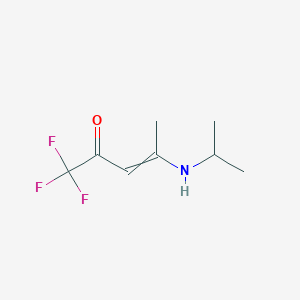
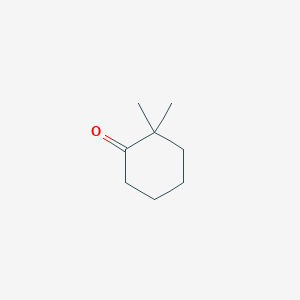
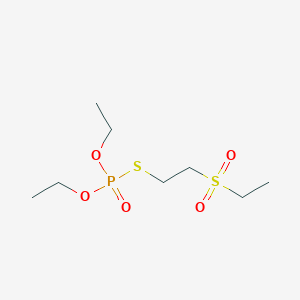
![Spiro[5.5]undecan-3-one](/img/structure/B156462.png)
![(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol](/img/structure/B156463.png)
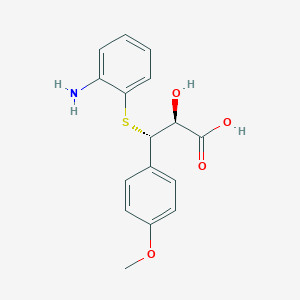
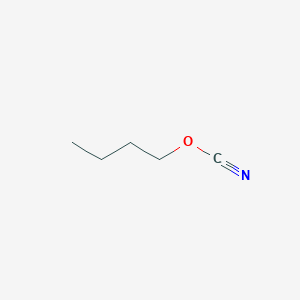
![3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B156467.png)
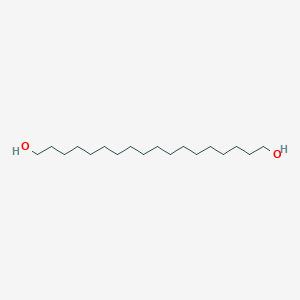
![1-[4-(2-Chlorophenoxy)phenyl]ethanone](/img/structure/B156471.png)
